molecular formula C29H31N3O4S B11083247 (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11083247
M. Wt: 517.6 g/mol
InChI Key: NEJVITFROQHFPU-UHFFFAOYSA-N
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Description

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, multiple aromatic groups, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as 3,4-dimethoxyphenylacetic acid, 2,4-dimethylaniline, and phenyl isothiocyanate. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of substituents and the unique structure of the thiazinane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H31N3O4S

Molecular Weight

517.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C29H31N3O4S/c1-19-10-12-23(20(2)16-19)31-28(34)26-18-27(33)32(29(37-26)30-22-8-6-5-7-9-22)15-14-21-11-13-24(35-3)25(17-21)36-4/h5-13,16-17,26H,14-15,18H2,1-4H3,(H,31,34)

InChI Key

NEJVITFROQHFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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